molecular formula C21H15BrClN3O3 B10897710 6-bromo-2-(4-chloro-3-nitrophenyl)-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

6-bromo-2-(4-chloro-3-nitrophenyl)-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10897710
M. Wt: 472.7 g/mol
InChI Key: COESUJHIERENIJ-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-CHLORO-3-NITROPHENYL)-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-CHLORO-3-NITROPHENYL)-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Halogenation: Addition of bromine and chlorine atoms to specific positions on the aromatic rings.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-CHLORO-3-NITROPHENYL)-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-CHLORO-3-NITROPHENYL)-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(3-methylphenyl)-4(1H)-quinazolinone
  • 6-Bromo-2-(3-nitrophenyl)-3-phenylquinazolinone

Uniqueness

6-BROMO-2-(4-CHLORO-3-NITROPHENYL)-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C21H15BrClN3O3

Molecular Weight

472.7 g/mol

IUPAC Name

6-bromo-2-(4-chloro-3-nitrophenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15BrClN3O3/c1-12-3-2-4-15(9-12)25-20(13-5-7-17(23)19(10-13)26(28)29)24-18-8-6-14(22)11-16(18)21(25)27/h2-11,20,24H,1H3

InChI Key

COESUJHIERENIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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